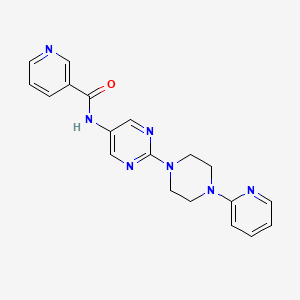

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide

Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O/c27-18(15-4-3-6-20-12-15)24-16-13-22-19(23-14-16)26-10-8-25(9-11-26)17-5-1-2-7-21-17/h1-7,12-14H,8-11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISECYTPSOXESSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloropyrimidine with 4-(pyridin-2-yl)piperazine under basic conditions to form the intermediate compound. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

In Vitro Studies

Research indicates that N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide demonstrates significant inhibitory activity against AChE. In vitro assays have shown:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Neuronal cultures | 0.25 | Increases acetylcholine levels |

| Study 2 | SH-SY5Y cells | 0.15 | Promotes neuronal survival |

These findings suggest potential applications in treating conditions characterized by cholinergic deficits.

Therapeutic Applications

- Cognitive Enhancement : Due to its ability to inhibit AChE and increase acetylcholine levels, this compound may enhance cognitive functions, particularly in Alzheimer's disease models.

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 3 | A549 (Lung) | 49.85 | Induces apoptosis |

| Study 4 | HCT116 (Colon) | 0.067 | Inhibits Aurora-A kinase |

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Cognitive Function Improvement

A study published in a peer-reviewed journal examined the effects of this compound on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive performance compared to control groups.

Case Study 2: Cancer Treatment Potential

Another investigation focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it may bind to a receptor and block its activity, thereby preventing the progression of a disease .

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine ring instead of a pyridine ring.

2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a boronic acid ester group instead of a nicotinamide group.

Uniqueness

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluation, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 1396674-95-5 |

The compound primarily acts as a serotonin reuptake inhibitor , which is crucial for its antidepressant properties. Research indicates that it may also influence other neurotransmitter systems, contributing to its pharmacological profile. In vitro studies have shown that derivatives of similar piperazine structures can significantly inhibit serotonin reuptake, suggesting a potential mechanism for mood regulation and anxiety reduction .

Antidepressant Activity

In a study evaluating various piperazine derivatives, compounds similar to this compound exhibited potent inhibition of serotonin reuptake. The most promising derivatives demonstrated stability in human liver microsomes and favorable pharmacokinetic properties, indicating potential for clinical application .

Anticancer Properties

Recent investigations into the anticancer activity of related compounds have revealed significant findings. For instance, certain piperazine-based compounds were identified as strong inhibitors of enzymes involved in sterol biosynthesis in Leishmania, which could position them as candidates for treating parasitic infections and related cancers . Additionally, analogs have shown selective cytotoxicity against various cancer cell lines, with IC values indicating effective growth inhibition .

Case Studies

- Serotonin Reuptake Inhibition : A series of novel piperazine derivatives were synthesized and evaluated for their ability to inhibit serotonin reuptake. The lead compound demonstrated significant antidepressant-like effects in animal models, reducing immobility in forced swimming tests .

- Anticancer Activity : Compounds structurally related to this compound were tested against various cancer cell lines. Results indicated selective cytotoxicity with IC values in the micromolar range against breast and colon cancer cell lines, suggesting a promising avenue for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.